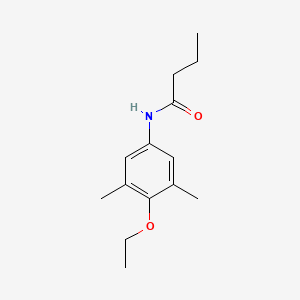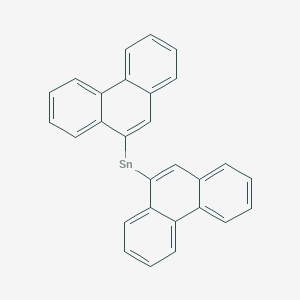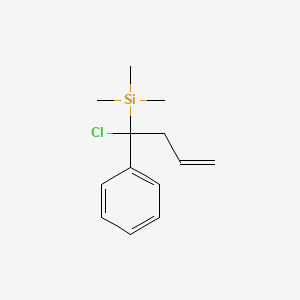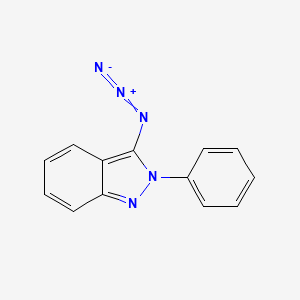![molecular formula C9H11F3 B14364945 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-05-4](/img/structure/B14364945.png)
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)bicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile containing the trifluoromethyl group under controlled conditions can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analog.
Substitution: Electrophilic substitution reactions can occur at the bicyclic ring, especially in the presence of strong electrophiles like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated analog of the compound.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its trifluoromethyl group and bicyclic structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bicyclic structure provides rigidity and can influence the compound’s binding affinity to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the trifluoromethyl group but shares the bicyclic structure.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and structure.
Norbornane: A bicyclic compound with a similar rigid structure but different chemical properties.
Uniqueness
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
| 90014-05-4 | |
Molekularformel |
C9H11F3 |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1-(trifluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H11F3/c10-9(11,12)8-4-1-7(2-5-8)3-6-8/h1,4,7H,2-3,5-6H2 |
InChI-Schlüssel |
PSPKHHOSQDPDGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/no-structure.png)


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)



![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
